molecular formula C14H17F3N2 B15220802 1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]

1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]

Cat. No.: B15220802
M. Wt: 270.29 g/mol
InChI Key: LCDNFBMYWLFXIH-UHFFFAOYSA-N
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Description

1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The spirocyclic structure is then formed through cyclization reactions involving piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Flow chemistry techniques can also be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. This compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] stands out due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for developing new therapeutic agents .

Conclusion

1’-Methyl-5-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a compound of great interest in various scientific fields. Its unique structure and diverse applications make it a valuable subject for further research and development.

Properties

Molecular Formula

C14H17F3N2

Molecular Weight

270.29 g/mol

IUPAC Name

1'-methyl-5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H17F3N2/c1-19-6-4-13(5-7-19)9-18-12-3-2-10(8-11(12)13)14(15,16)17/h2-3,8,18H,4-7,9H2,1H3

InChI Key

LCDNFBMYWLFXIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=C(C=C3)C(F)(F)F

Origin of Product

United States

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